molecular formula C3H7O2P B13750669 Methylvinylphosphinic acid CAS No. 53314-64-0

Methylvinylphosphinic acid

Cat. No.: B13750669
CAS No.: 53314-64-0
M. Wt: 106.06 g/mol
InChI Key: ZNBYZIRVKBMNRF-UHFFFAOYSA-N
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Description

Methylvinylphosphinic acid is an organophosphorus compound with the molecular formula C3H7O2P It is characterized by the presence of both a methyl group and a vinyl group attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylvinylphosphinic acid can be synthesized through several methods. One common approach involves the condensation of a vinyl Grignard reagent or lithium acetylide with P-chloroaminophosphines, followed by acidic hydrolysis of the resulting vinyl or ethynylaminophosphines on a solid acid such as Amberlyst 15 . Another method involves the hydrolysis of methyldichlorophosphine, which yields methylphosphinic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylvinylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphinic acids.

Scientific Research Applications

Methylvinylphosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of methylvinylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methylvinylphosphinic acid include:

  • Methylphosphinic acid
  • Vinylphosphonic acid
  • Dimethylphosphinic acid

Uniqueness

This compound is unique due to the presence of both a methyl and a vinyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

53314-64-0

Molecular Formula

C3H7O2P

Molecular Weight

106.06 g/mol

IUPAC Name

ethenyl(methyl)phosphinic acid

InChI

InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5)

InChI Key

ZNBYZIRVKBMNRF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C=C)O

Origin of Product

United States

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